molecular formula C23H30NO3P B12532528 Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate CAS No. 797763-37-2

Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate

Cat. No.: B12532528
CAS No.: 797763-37-2
M. Wt: 399.5 g/mol
InChI Key: PNUHGLSMEXZJTH-UHFFFAOYSA-N
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Description

Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate is a chemical compound that belongs to the class of organophosphonates. This compound is characterized by the presence of an anthracene moiety, a butylamino group, and a phosphonate ester. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate typically involves the reaction of anthracene derivatives with phosphonate esters under specific conditions. One common method involves the use of palladium-catalyzed α, β-homodiarylation of vinyl esters . This method has been shown to significantly improve the overall yield of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate involves its interaction with specific molecular targets. The anthracene moiety allows the compound to act as a fluorescent probe, while the phosphonate group can participate in various biochemical reactions. The compound’s effects are mediated through its ability to bind to specific proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [(anthracen-9-YL)methyl]phosphonate
  • Diethyl [(9-anthr-yl)(4-methyl-anilino)methyl]phosphonate
  • 9,10-Diphenylanthracene

Uniqueness

Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate is unique due to its combination of an anthracene moiety with a butylamino group and a phosphonate ester. This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds.

Properties

CAS No.

797763-37-2

Molecular Formula

C23H30NO3P

Molecular Weight

399.5 g/mol

IUPAC Name

N-[anthracen-9-yl(diethoxyphosphoryl)methyl]butan-1-amine

InChI

InChI=1S/C23H30NO3P/c1-4-7-16-24-23(28(25,26-5-2)27-6-3)22-20-14-10-8-12-18(20)17-19-13-9-11-15-21(19)22/h8-15,17,23-24H,4-7,16H2,1-3H3

InChI Key

PNUHGLSMEXZJTH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C1=C2C=CC=CC2=CC3=CC=CC=C31)P(=O)(OCC)OCC

Origin of Product

United States

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